(5-Methylpyridin-2-yl)methanamine
Overview
Description
“(5-Methylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known by its IUPAC name, (5-methyl-2-pyridinyl)methanamine . The molecular weight of this compound is 122.17 .
Synthesis Analysis
The synthesis of pyridin-2-yl-methylamine derivatives, which includes “this compound”, can be achieved by reducing amination of cyanohydrins . This method was described in a patent by Pierre Fabre Medicament SA .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 5-position and a methanamine group at the 2-position .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
1. Antidepressant-like Activity
(5-Methylpyridin-2-yl)methanamine derivatives have shown promise in the field of antidepressant drug development. A study by (Sniecikowska et al., 2019) found that certain derivatives were effective as serotonin 5-HT1A receptor-biased agonists. These compounds selectively stimulated ERK1/2 phosphorylation in the rat cortex and exhibited potent antidepressant-like activity in vivo.
2. Antibacterial and Antifungal Properties
This compound has been synthesized and studied for its antibacterial and antifungal activity. A study by (Rao et al., 2013) reported that synthesized compounds of this chemical displayed acceptable results in combating bacterial and fungal infections.
3. Bone Formation and Treatment of Bone Disorders
In the context of bone health, a variant of this compound, identified in a study by (Pelletier et al., 2009), targeted the Wnt beta-catenin cellular messaging system. This compound showed an increase in trabecular bone formation rate in ovariectomized rats following oral administration, suggesting potential in treating bone disorders.
4. Chemotherapy Drug Development
In cancer therapy, derivatives of this compound have been explored for their potential as chemotherapeutic agents. (Ferri et al., 2013) investigated Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and found significant cytotoxic effects on lung cancer cell lines, suggesting a role in chemotherapy.
5. Photocytotoxicity in Cancer Treatment
A study by (Basu et al., 2015) revealed that Iron(III) complexes of pyridoxal Schiff bases, which include derivatives of this compound, exhibited remarkable photocytotoxicity in various cancer cells. This property makes them potential candidates for light-activated cancer therapies.
Safety and Hazards
“(5-Methylpyridin-2-yl)methanamine” is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
(5-methylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVBKWLOZSCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465326 | |
Record name | (5-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45715-08-0 | |
Record name | (5-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Methylpyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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